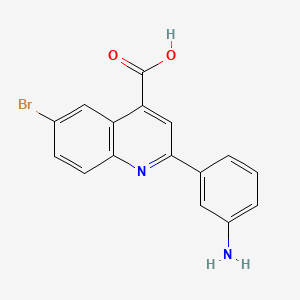

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

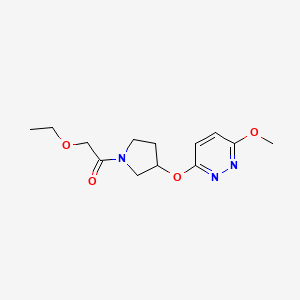

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, also known as 6-bromo-2-aminophenylquinoline-4-carboxylic acid (BAQC), is an organic compound that has a wide range of applications in scientific research. It is a versatile compound with a unique structure and properties, making it an important tool for scientists in the fields of biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Approaches

The synthesis of halogenated quinoline carboxylic acids, including compounds similar to 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, has been achieved through novel procedures. For example, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids utilizes a process that involves the creation of an amino intermediate followed by its replacement with halogens such as chlorine or bromine via the Sandmeyer reaction, demonstrating a method that could potentially be applied or adapted for the synthesis of this compound (Raveglia et al., 1997).

Photolabile Protecting Groups

Brominated hydroxyquinolines, closely related to this compound, have been used as photolabile protecting groups for carboxylic acids. These groups are advantageous due to their high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use. This indicates a potential application of this compound in developing sensitive caging groups for biological messengers (Fedoryak & Dore, 2002).

Fluorescent Brightening Agents

The compound's derivatives have been explored for their potential use as fluorescent brightening agents. The synthesis of 2-aryl-6-substituted quinolines, which could include structures akin to this compound, and their evaluation as brightening agents, highlight the compound's utility in materials science and chemical engineering applications (Rangnekar & Shenoy, 1987).

Palladium-Catalyzed Arylation and Alkylation

Research involving auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds of amine and carboxylic acid derivatives, including quinoline derivatives, showcases the potential of this compound in organic synthesis and pharmaceutical chemistry. This approach could be relevant for functionalizing the compound to create novel molecules with desired biological activities (Nadres et al., 2013).

Eigenschaften

IUPAC Name |

2-(3-aminophenyl)-6-bromoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFAFNQNGQBBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2685321.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)

![9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2685324.png)

![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2685327.png)

![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)

![2-Methyl-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2685332.png)

![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)

![4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2685336.png)

![1-(2,2,2-Trifluoroethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2685341.png)